molecular formula C24H17BrN2O2 B5176347 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one

6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one

Cat. No.: B5176347
M. Wt: 445.3 g/mol
InChI Key: ZXLPPLNAHIWTJQ-UHFFFAOYSA-N
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Description

6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the 6th position of the quinolinone ring.

    Formation of the Oxazoline Ring: This step involves the cyclization of appropriate precursors to form the oxazoline ring.

    Phenyl Substitution: Introduction of phenyl groups at specific positions through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the oxazoline ring or the quinolinone core.

    Reduction: Reduction reactions could target the oxazoline ring, converting it to other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the phenyl groups or the bromine atom.

Properties

IUPAC Name

6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN2O2/c25-17-11-12-19-18(13-17)22(16-9-5-2-6-10-16)23(24(28)26-19)20-14-21(29-27-20)15-7-3-1-4-8-15/h1-13,21H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLPPLNAHIWTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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